Titanium tetrakis((Z)-octadec-9-enolate)
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Overview
Description
Titanium tetrakis((Z)-octadec-9-enolate) is a titanium-based organometallic compound characterized by the presence of four (Z)-octadec-9-enolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+4(Z)-octadec-9-enol→Ti((Z)-octadec-9-enolate)4+4HCl
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s performance in applications.
Chemical Reactions Analysis
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of titanium hydrides.
Substitution: Ligand exchange reactions can occur with other alcohols or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions are often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Titanium dioxide and (Z)-octadec-9-enoic acid.
Reduction: Titanium hydrides and (Z)-octadec-9-enol.
Substitution: New titanium alkoxides or carboxylates.
Scientific Research Applications
Titanium tetrakis((Z)-octadec-9-enolate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings and implants.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which titanium tetrakis((Z)-octadec-9-enolate) exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The titanium center acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and oxidation. The (Z)-octadec-9-enolate ligands provide steric and electronic stabilization, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands, used in similar applications but with different reactivity and selectivity.
Titanium tetrakis(ethoxide): Similar in structure but with ethoxide ligands, used in sol-gel processes and as a precursor for titanium dioxide.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to the presence of long-chain unsaturated ligands, which impart distinct physical and chemical properties. These ligands enhance the compound’s solubility in organic solvents and provide additional functionalization sites for further chemical modifications.
Properties
CAS No. |
26291-85-0 |
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Molecular Formula |
C72H140O4Ti |
Molecular Weight |
1117.7 g/mol |
IUPAC Name |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChI Key |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
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